molecular formula C16H15N3O5S2 B2814987 Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1219842-60-0

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2814987
CAS No.: 1219842-60-0
M. Wt: 393.43
InChI Key: DFMOOBWYWYJEER-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound featuring furan and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the amide bond. The final step involves esterification with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide uniform heating and reduce reaction times significantly. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanone derivatives, thiadiazoline derivatives, and various substituted esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The furan rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
  • Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate
  • Ethyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-8-6-11(9(2)23-8)13(20)17-15-18-19-16(26-15)25-7-10-4-5-12(24-10)14(21)22-3/h4-6H,7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOOBWYWYJEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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